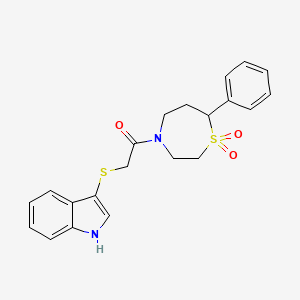

2-((1H-indol-3-yl)thio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((1H-indol-3-yl)thio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone is a complex organic compound featuring an indole moiety, a thiazepane ring, and a sulfone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available 1H-indole-3-thiol and 1,4-thiazepane derivatives.

Reaction Steps:

Reaction Conditions: These reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) and may require catalysts or specific solvents to optimize yields.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to scale up the process. This includes:

Batch Processing: Utilizing large reactors to handle the multi-step synthesis.

Continuous Flow Chemistry: Implementing continuous flow systems to enhance reaction efficiency and safety.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo further oxidation, particularly at the indole moiety, leading to various oxidized derivatives.

Reduction: Reduction reactions can target the sulfone group, converting it back to the thioether or even further to a sulfide.

Substitution: The indole and thiazepane rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

Oxidized Derivatives: Various oxidized forms of the indole ring.

Reduced Products: Thioether or sulfide derivatives.

Substituted Compounds: Functionalized indole or thiazepane derivatives with different substituents.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand or catalyst in organic reactions.

Biology

Biological Probes: Utilized in the study of biological systems due to its structural complexity and functional groups.

Medicine

Pharmacological Research: Investigated for potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

Material Science:

Wirkmechanismus

The compound’s mechanism of action in biological systems involves interactions with various molecular targets:

Enzyme Inhibition: The sulfone group can interact with enzyme active sites, inhibiting their function.

Receptor Binding: The indole moiety can bind to specific receptors, modulating their activity.

Pathways: Involvement in signaling pathways related to inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-((1H-indol-3-yl)thio)ethanone: Lacks the thiazepane ring and sulfone group.

1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone: Lacks the indole moiety.

Uniqueness

Structural Complexity: The combination of indole, thiazepane, and sulfone groups makes it unique.

Functional Diversity: The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.

Biologische Aktivität

The compound 2-((1H-indol-3-yl)thio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of virology and medicinal chemistry. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, where the indole moiety is combined with a thiazepan structure. The synthetic pathway often includes the use of various reagents such as p-toluenesulfonic acid (p-TSA) and different solvents to optimize yield and purity. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and molecular weight of the synthesized compound.

Antiviral Properties

Recent studies have highlighted the compound's effectiveness as a dual inhibitor against Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV) . In a screening of 35 derivatives, several compounds demonstrated significant antiviral activity with effective concentrations ranging from low micromolar to sub-micromolar levels. Notably, compounds 14'c, 14'e, 14'f, 14'h, and 14'i were identified as having excellent activity against both viruses, suggesting a promising avenue for further development in antiviral therapeutics .

Antimicrobial Activity

The indole-thiazepan structure has been associated with various antimicrobial properties. Compounds similar to this compound have shown efficacy against Mycobacterium tuberculosis , Staphylococcus aureus , and other bacterial strains. The mechanisms of action often involve disruption of bacterial cell walls or interference with metabolic pathways critical for bacterial survival .

Anti-inflammatory Effects

Research has also indicated potential anti-inflammatory effects of compounds containing indole and thiazepan structures. These compounds may inhibit pro-inflammatory cytokines or modulate immune responses, making them candidates for treating inflammatory diseases .

Study on Antiviral Efficacy

In one notable study, researchers evaluated the antiviral efficacy of various derivatives of the indole-thiazepan compound in vitro. The results demonstrated that certain derivatives not only inhibited viral replication but also showed low cytotoxicity in human cell lines. This dual action positions these compounds as promising candidates for therapeutic development against viral infections .

Antimicrobial Evaluation

Another study focused on the antimicrobial properties of similar thiazepan derivatives. The evaluation utilized standard methods such as disc diffusion and broth microdilution assays to determine Minimum Inhibitory Concentrations (MICs). The results indicated that several derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential use of these compounds in treating bacterial infections .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to related compounds:

Eigenschaften

IUPAC Name |

1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-ylsulfanyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c24-21(15-27-19-14-22-18-9-5-4-8-17(18)19)23-11-10-20(28(25,26)13-12-23)16-6-2-1-3-7-16/h1-9,14,20,22H,10-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCJBHHRSSYXAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CSC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.